Fenclozine
Description
Conceptual Framework of Fenclozine within Chemical Biology
Within the realm of chemical biology, this compound is primarily understood through its interaction with specific biological macromolecules to elicit a physiological response. Its investigation represents a classic example of using a small molecule to probe biological pathways, specifically those involved in inflammation.
The principal mechanism of action identified for this compound is the inhibition of prostaglandin (B15479496) synthetase (now more commonly known as cyclooxygenase or COX). annualreviews.orgnih.gov Prostaglandins are key lipid mediators in the inflammatory process, and the ability of this compound to inhibit their synthesis placed it firmly within the major class of NSAIDs. arapc.comwikipedia.org Research into this compound and its contemporaries helped to solidify the central role of COX enzymes as the primary target for this class of drugs. arapc.comualberta.ca Studies demonstrated that this compound's anti-inflammatory activity was not mediated by stimulation of the adrenal glands, distinguishing its mechanism from that of corticosteroids. nih.govsmolecule.com
More recent research has reframed this compound as a subject of toxicological investigation, a key area of chemical biology. These studies focus on its metabolic fate and the formation of reactive metabolites. It is now understood that Fenclozic acid undergoes extensive metabolism, including oxidation via cytochrome P450 enzymes and conjugation reactions. researcher.lifenih.gov This metabolic processing can lead to the formation of chemically reactive species, such as epoxides and acyl-CoA intermediates, which can covalently bind to cellular proteins, a key mechanism of drug-induced toxicity. acs.orgresearcher.lifenih.gov
Historical Trajectories and Shifting Paradigms in this compound Investigation
The investigation of this compound can be divided into two distinct historical phases, marked by a significant paradigm shift.
Phase 1: Development and Efficacy (1960s - 1970) The initial research trajectory for this compound was focused on its development as a novel therapeutic agent. Studies conducted in the late 1960s in various animal models, including rats, mice, and guinea pigs, demonstrated its efficacy as an anti-inflammatory and analgesic agent. nih.govsmolecule.com In some tests, particularly those of longer duration, this compound was found to be more potent than the widely used NSAID, phenylbutazone (B1037). nih.govnih.gov Early clinical evaluations in humans for rheumatoid arthritis also showed promise, with the drug being well-tolerated at ascending doses and demonstrating comparable efficacy to aspirin (B1665792) with higher potency. bmj.comtandfonline.com The overarching goal of this period was to introduce a superior NSAID to the market.
Phase 2: Withdrawal and Toxicological Investigation (1970 - Present) A dramatic paradigm shift occurred in 1970 when this compound was withdrawn from late-stage clinical development. smolecule.comresearchgate.net This decision was prompted by the emergence of hepatotoxicity, specifically jaundice, in patients receiving daily doses of 400 mg. acs.orgnih.govannualreviews.org Crucially, this liver toxicity had not been predicted by the extensive preclinical testing in animal models. acs.orgresearchgate.net
This event transformed the research focus from efficacy to toxicology. The central scientific puzzle became the species-specific nature of this compound's toxicity. For decades, and continuing into the 21st century, research has been dedicated to understanding the metabolic differences between humans and the animal species used in preclinical trials. This has led to sophisticated studies using modern analytical techniques to identify human-specific metabolites that could be responsible for the observed liver injury. acs.orgresearcher.lifenih.gov
Overarching Research Questions and Objectives Guiding this compound Studies
The research questions surrounding this compound have evolved in line with its historical trajectory.
Initial Research Objectives (Pre-1970):
What is the anti-inflammatory and analgesic potency of this compound compared to existing NSAIDs like phenylbutazone and aspirin? nih.govbmj.com
What is the mechanism of action for this compound's anti-inflammatory effects? (This led to the identification of prostaglandin synthetase inhibition.) annualreviews.org
Is the therapeutic activity of this compound dependent on adrenal steroid production? (The answer was found to be no.) nih.govsmolecule.com
What are the pharmacokinetic properties of this compound in animals and humans? bmj.comtandfonline.com
Contemporary Research Objectives (Post-1970):
Why is this compound hepatotoxic in humans but not in standard laboratory animals? acs.orgresearchgate.net
What are the specific metabolic pathways of this compound in human liver systems? researcher.lifenih.gov
Can reactive metabolites of this compound, such as epoxides or acyl glucuronides, be identified, and do they form covalent adducts with proteins? acs.orgresearcher.life
Can modern in vivo models, such as chimeric mice with humanized livers, replicate the human-specific metabolism and toxicity of this compound? nih.govresearchgate.net
How can the synthesis of Fenclozic acid and its metabolites be updated using modern, safer chemical methods for research purposes? nih.gov
This ongoing investigation into the mechanisms of its toxicity has made this compound an important, albeit cautionary, case study in drug metabolism and safety assessment.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39ClN2O4/c1-28(32-13-8-14-33(27-32)36(41)31-11-6-3-7-12-31)37(42)44-26-25-43-24-23-39-19-21-40(22-20-39)35(29-9-4-2-5-10-29)30-15-17-34(38)18-16-30/h2-18,27-28,35H,19-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBBBTQIVQBKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40997061 | |
| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75626-98-1 | |
| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethyl 3-benzoyl-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75626-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075626981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[(4-chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Structure Activity Relationship Studies of Fenclozine
Established and Emerging Synthetic Routes for Fenclozine
No established or emerging synthetic routes specifically for the synthesis of this compound could be identified in the public domain. While general synthetic methodologies for related chemical structures, such as phenelzine (B1198762) analogues and various heterocyclic compounds, are well-documented, literature detailing the specific multi-step synthesis, purification, and characterization of this compound is absent.
Stereochemical Considerations in this compound Synthesis and Biological Activity
Information regarding the stereochemistry of this compound is not available. It is unknown whether the molecule possesses chiral centers or if its biological activity is stereospecific. Therefore, no discussion on stereochemical considerations during its synthesis or its influence on biological activity can be provided.
Application of Isotopic Labeling in this compound Tracing and Metabolic Studies
Isotopic labeling is a crucial technique for tracing the metabolic fate of a compound within a biological system. generalmetabolics.comresearchgate.netcreative-proteomics.comnih.govnih.gov This involves replacing one or more atoms of the molecule with their isotope, such as using deuterium (B1214612) (²H) or carbon-13 (¹³C), to track its absorption, distribution, metabolism, and excretion. There are no published metabolic studies that have utilized isotopically labeled this compound.
Synthetic Approaches for this compound Prodrugs and Their Precursor Evaluation
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.govresearchgate.netijpsm.com This strategy is often employed to improve a drug's pharmacokinetic properties. The design and synthesis of prodrugs require specific chemical modifications and evaluation of their precursor compounds. researchgate.net A search of the chemical and pharmaceutical literature yielded no information on the development or synthesis of any this compound prodrugs.
Preclinical Biological Evaluation of Fenclozine
In Vitro Pharmacological Characterization of Fenclozine
The in vitro evaluation of this compound has been crucial in elucidating its mechanism of action and identifying its molecular targets. These studies form the foundation of understanding its biological effects before moving into more complex living systems.
High-Throughput Screening Paradigms for this compound Activity Detection
High-throughput screening (HTS) is a drug discovery process that utilizes automation to test a large number of compounds for a specific biological target. bmglabtech.comwikipedia.org This methodology allows for the rapid identification of "hits" or "leads" that modulate a particular biomolecular pathway in a desired manner. bmglabtech.com The process generally involves the preparation of sample libraries, the use of automated robotic systems for liquid handling, and sensitive detectors for reading out the results of the assays. bmglabtech.comwikipedia.org HTS is instrumental in assessing pharmacological targets and profiling agonists and antagonists for entities like G protein-coupled receptors (GPCRs) and enzymes. bmglabtech.com
For a compound like this compound, HTS paradigms would be employed to screen it against large libraries of biological targets to identify any potential activities. bmglabtech.comtargetmol.com This could involve various assay formats, such as those measuring enzyme activity, receptor binding, or changes in cellular signaling pathways. bmglabtech.com The goal is to quickly and efficiently determine if this compound interacts with any targets of therapeutic interest. sigmaaldrich.com The quality of HTS assays is critical and relies on good plate design, the use of effective positive and negative controls, and robust quality control metrics to ensure the reliability of the data. wikipedia.org
Cell-Based Assays for this compound Functional Assessment
Cell-based assays are essential tools for assessing the functional effects of a compound on living cells. accelevirdx.combmglabtech.com These assays provide a more biologically relevant context than biochemical assays by measuring various cellular processes, including cell viability, proliferation, apoptosis, and signal transduction. bmglabtech.comoncolines.comthermofisher.com
A variety of cell-based functional assays can be used to evaluate this compound:
Cell Viability and Proliferation Assays: These assays measure the rate of cell growth and division to determine if this compound has cytotoxic or cytostatic effects. accelevirdx.comoncolines.com For instance, the intracellular ATP content can be measured as an indirect indicator of cell number. oncolines.com
Apoptosis Assays: These are used to determine if this compound induces programmed cell death. bmglabtech.com
Reporter Gene Assays: These assays can determine the effect of this compound on gene transcription by using reporter genes like luciferase. oncolines.com They are useful for studying the compound's impact on pathways such as those involving G protein-coupled receptors. oncolines.com
Signal Transduction Assays: These can investigate this compound's effect on cellular signaling pathways, for example, by measuring the phosphorylation of specific proteins. oncolines.com
Immunoassays: Techniques like ELISA or multiplexing immunoassays can measure the secretion of cytokines and chemokines from cells upon treatment with this compound, providing insights into its potential immunomodulatory effects. oncolines.com
These assays can be performed in traditional 2D cell cultures or more advanced 3D models like spheroids and organoids, which better mimic the in vivo environment. bmglabtech.comchampionsoncology.com
Molecular Target Identification through Ligand-Based and Target-Based Approaches
Identifying the specific molecular targets of a compound is a critical step in drug discovery. liveonbiolabs.comnih.gov This process, often called target deconvolution, helps in understanding the mechanism of action and predicting potential therapeutic effects and side effects. nih.gov Both ligand-based and target-based approaches are employed for this purpose.
Target-based approaches begin with a known biological target and screen compounds to find one that modulates its activity. nih.gov This often involves techniques like genomics and proteomics to identify proteins or pathways associated with a disease. patsnap.com
Ligand-based approaches , or phenotypic screening, start with a compound that shows a desirable phenotypic effect in a cell-based or organismal assay. nih.gov The subsequent challenge is to identify the molecular target responsible for this effect. nih.gov Methods for this include:
Affinity-based methods: A modified version of the bioactive compound is used to "pull down" its binding partners from cell lysates. patsnap.com
Antibody microarrays: These can profile protein expression and identify biomarkers by immobilizing antibodies on a solid surface to capture target proteins from a sample. rapidnovor.com
For this compound, which has known historical activities, modern target identification methods could be used to either confirm its primary targets or uncover novel ones. For example, its potential as a histamine (B1213489) H1 receptor antagonist has been noted. targetmol.com
In Vivo Preclinical Models for this compound Biological Efficacy
In vivo preclinical models are indispensable for evaluating the biological efficacy of a compound in a living organism. nih.gov These studies provide crucial information on how a drug behaves in a complex physiological system, which cannot be fully replicated by in vitro models. imavita.com
Selection and Validation of Relevant Murine and Non-Murine Animal Models
The selection of an appropriate animal model is critical for the successful preclinical evaluation of a therapeutic agent. nih.gov The choice of model depends on the specific disease being studied and the biological question being addressed. championsoncology.com Rodents, such as mice and rats, are the most commonly used animal models in preclinical research due to their genetic similarity to humans, short generation time, and ease of handling. nih.gov Non-rodent models, such as rabbits and non-human primates, are also used, particularly when a closer physiological resemblance to humans is required. imavita.comnih.gov
The validation of these models involves ensuring that they accurately replicate key aspects of the human disease pathology and are predictive of clinical outcomes. harvard.edu For instance, in oncology research, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered to closely mirror the drug responses observed in patients. harvard.edu
This compound Activity in Preclinical Disease-Specific Models (e.g., oncology, virology, inflammation)
The therapeutic potential of this compound can be investigated in various disease-specific preclinical models.
Oncology: In oncology, a range of in vivo models are used to assess the anti-tumor efficacy of new compounds. nuvisan.com These include cell line-derived xenografts (CDXs), where human cancer cell lines are implanted into immunodeficient mice, and syngeneic models, which use tumor cells from the same genetic background as the immunocompetent mouse strain. championsoncology.comantineo.frcrownbio.com The efficacy of a compound like this compound would be evaluated by measuring tumor growth inhibition and survival rates. nuvisan.comnih.gov Advanced imaging techniques like bioluminescence can be used to monitor disease progression dynamically. imavita.com
Virology: Preclinical animal models are crucial for evaluating antiviral therapies. nih.gov The choice of model depends on the specific virus being studied. nih.gov For example, human liver chimeric mice have been established as a model for chronic hepatitis E virus infection and for the preclinical evaluation of antiviral drugs like ribavirin. nih.gov To test this compound's potential antiviral activity, a suitable animal model that can be infected with the target virus would be selected, and the effect of the compound on viral load and disease progression would be monitored. nih.govvibiosphen.com
Inflammation: Various animal models are available to study inflammatory diseases. For example, the pristane-induced arthritis (PIA) model in rats exhibits features of human rheumatoid arthritis and is used to test new anti-arthritic therapies. neurofit.com Other models can simulate conditions like vascular inflammation. cantargia.com The efficacy of an anti-inflammatory agent is often assessed by measuring biomarkers of inflammation and observing the reduction in disease symptoms. vibiosphen.comcantargia.com Given that this compound is a potential histamine H1 receptor antagonist, a mechanism relevant to inflammation, its activity in such models would be of significant interest. targetmol.comnih.gov
Evaluation of this compound Pharmacodynamic Markers in Preclinical Systems
Information regarding the specific pharmacodynamic markers of this compound in preclinical systems is not extensively available in publicly accessible scientific literature. Pharmacodynamic markers are crucial in preclinical research as they provide an indication of a drug's effect on its intended target and the biological response of the organism. nih.gov These markers can help in understanding the mechanism of action and in determining the effective dose of a compound. ppd.com
In general, the evaluation of pharmacodynamic markers in preclinical studies can involve a variety of techniques, including:
In vitro assays: These are experiments conducted on cells or molecules outside their normal biological context. For this compound, this could involve assessing its impact on specific enzymes, receptors, or signaling pathways in cultured cells.
In vivo models: These studies are performed in living organisms, such as mice or rats, to understand the compound's effects in a whole biological system. This could include measuring changes in the levels of specific proteins or monitoring physiological responses after administration of this compound.
While the specific markers for this compound are not detailed in the available resources, the general approach to their evaluation in preclinical settings is a standard part of the drug development process. biochempeg.com
Combinatorial Approaches of this compound in Preclinical Models
The exploration of combinatorial therapies, where two or more drugs are used together, is a common strategy in preclinical research to enhance therapeutic efficacy and overcome drug resistance. mdpi.comgoogleapis.com The rationale behind this approach is that targeting multiple pathways or mechanisms simultaneously can lead to a synergistic or additive effect against a disease. mdpi.com
There is limited specific information in the public domain regarding preclinical studies that have evaluated this compound in combination with other therapeutic agents. However, the principles of designing and evaluating such combinations are well-established. Preclinical models, both in vitro and in vivo, are employed to assess the potential benefits and risks of a drug combination before it can be considered for clinical trials in humans. googleapis.com
The evaluation of combinatorial approaches typically involves:
Synergy studies: These experiments aim to determine if the combined effect of the drugs is greater than the sum of their individual effects.
Mechanism of interaction studies: Researchers investigate how the drugs interact at a molecular level to produce the observed therapeutic outcome.
Toxicity assessments: It is crucial to ensure that the combination of drugs does not lead to unacceptable levels of toxicity. ppd.com
Although this compound is mentioned in a patent alongside other compounds in the context of potential drug combinations, specific preclinical data on its combinatorial use is not provided.
Mechanistic Elucidation of Fenclozine at the Molecular and Cellular Interface
Detailed Analysis of Fenclozine-Receptor Interactions
The interaction of this compound with various receptors has been a subject of scientific investigation, aiming to delineate its precise mechanism of action at a molecular level. These studies employ a range of quantitative and qualitative techniques to identify target receptors and characterize the nature of the binding.
Quantitative Receptor Binding Assay Methodologies for this compound
Quantitative analysis of this compound's binding to its target receptors is primarily achieved through receptor binding assays. These assays are crucial for determining the affinity of the compound for a specific receptor. merckmillipore.com A common and historically significant method is the radioligand binding assay. europeanpharmaceuticalreview.com
In a typical competitive radioligand binding assay, a preparation containing the receptor of interest (often in the form of cell membranes) is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor. merckmillipore.comeuropeanpharmaceuticalreview.com Varying concentrations of the unlabeled compound, in this case, this compound, are added to the mixture. This compound competes with the radioligand for the binding sites on the receptor. By measuring the amount of radioactivity bound to the receptor at each this compound concentration, a competition curve can be generated.
From this curve, key quantitative parameters such as the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the Ki (inhibition constant), which represents the affinity of this compound for the receptor. researchgate.net These assays are often performed in multi-well plates to facilitate high-throughput screening. merckmillipore.com The separation of the receptor-bound radioligand from the free radioligand is typically achieved by rapid filtration through glass fiber filters, after which the radioactivity retained on the filters is quantified using a scintillation counter. merckmillipore.comeuropeanpharmaceuticalreview.com
Non-Radioactive and Label-Free Techniques for this compound-Target Profiling (e.g., Fluorescence Polarization, Surface Plasmon Resonance)
To circumvent the challenges associated with radioactivity, non-radioactive and label-free techniques have been developed for target profiling. europeanpharmaceuticalreview.comnih.gov These modern methods offer alternatives for studying this compound-receptor interactions.
Fluorescence Polarization (FP) is a homogeneous assay technique used to monitor molecular binding events in solution. moleculardevices.combmglabtech.com The principle relies on the observation that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. moleculardevices.com However, when this tracer binds to a much larger molecule, such as a receptor, its rotation slows down, and the emitted light remains largely polarized. moleculardevices.com In the context of this compound, a competitive FP assay can be designed where this compound competes with a fluorescently labeled ligand for the receptor binding site. The change in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by this compound, allowing for the determination of binding affinity. nih.gov This method is adaptable for high-throughput screening. bmglabtech.com
Surface Plasmon Resonance (SPR) is another powerful, label-free optical technique for real-time monitoring of molecular interactions. harvard.eduyoutube.com In an SPR experiment, one molecule (the ligand, e.g., the target receptor) is immobilized on a sensor chip, typically with a thin gold film. harvard.eduwikipedia.org An analyte (this compound) is then flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. harvard.eduyoutube.com This allows for the real-time measurement of association and dissociation rates, providing detailed kinetic and affinity data for the this compound-receptor interaction. harvard.edu
Table 1: Comparison of Receptor Binding Assay Methodologies
| Technique | Principle | Key Output | Advantages | Considerations |
|---|---|---|---|---|
| Radioligand Binding Assay | Competitive binding between a radiolabeled ligand and an unlabeled compound (this compound) for a receptor. merckmillipore.com | IC50, Ki (Affinity) | High sensitivity and specificity. merckmillipore.com | Requires handling of radioactive materials. celtarys.com |
| Fluorescence Polarization (FP) | Measures the change in polarization of light emitted from a fluorescent tracer upon binding to a receptor. moleculardevices.com | IC50, Kd (Affinity) | Homogeneous (no-wash), non-radioactive, suitable for HTS. moleculardevices.comyoutube.com | Requires a suitable fluorescent probe; size difference between bound and free tracer is critical. bmglabtech.com |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte (this compound) to a ligand-immobilized sensor surface. harvard.edu | ka, kd (Kinetics), KD (Affinity) | Label-free, real-time data on association and dissociation. harvard.edu | Requires immobilization of one interactant; can be sensitive to buffer composition. |
Identification and Functional Characterization of this compound-Targeted Receptors, including Histamine (B1213489) and Melatonin (B1676174) Receptors
Research indicates that this compound's pharmacological profile includes interactions with specific neurotransmitter receptors. It has been identified as a potential histamine H1 receptor antagonist. targetmol.comtargetmol.comtargetmol.com The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, plays a significant role in allergic responses by increasing vascular permeability and stimulating sensory nerves. ebi.ac.uknews-medical.net Antagonism of this receptor by this compound would block these effects.
While the prompt mentions melatonin receptors, the available search results focus primarily on this compound's interaction with histamine receptors. Further specific research would be needed to characterize its binding and functional activity at melatonin receptors. The functional characterization of this compound at the H1 receptor would involve assays that measure the downstream consequences of receptor blockade, such as inhibition of histamine-induced calcium mobilization or suppression of other second messenger signals initiated by H1 receptor activation. frontiersin.org
Allosteric Modulation and Orthosteric Binding Mechanisms of this compound
The way a ligand binds to a receptor can be broadly categorized as either orthosteric or allosteric.
Orthosteric binding occurs when a ligand binds to the same site as the endogenous (natural) agonist. nih.gov This binding is typically competitive, where the drug directly prevents the endogenous ligand from activating the receptor. nih.gov Given that this compound is described as a competitive antagonist at the H1 receptor, it is likely to bind orthosterically. targetmol.com
Allosteric modulation involves a ligand binding to a topographically distinct site on the receptor, known as an allosteric site. wikipedia.orgfrontiersin.org This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. wikipedia.orguni-regensburg.de Allosteric modulators offer the potential for greater receptor subtype selectivity, as allosteric sites are generally less conserved across receptor families than orthosteric sites. nih.gov There is currently no direct evidence from the provided search results to suggest that this compound acts as an allosteric modulator at its known targets.
Intracellular Signaling Pathways Modulated by this compound
The binding of this compound to its target receptors, particularly the histamine H1 receptor, initiates a cascade of intracellular events that ultimately produce a cellular response. This involves the modulation of second messenger systems and protein kinase cascades.
Investigation of Second Messenger Systems and Protein Kinase Cascades
Signal transduction is the process by which a signal from a cell-surface receptor is relayed into the cell's interior. units.it This often involves second messengers, which are small intracellular molecules that amplify the initial signal. jackwestin.comwikipedia.org
The histamine H1 receptor is known to couple to the Gq/11 family of G proteins. ebi.ac.uk When an agonist like histamine binds, it activates phospholipase C (PLC), which is the primary effector enzyme. ebi.ac.uk PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). slideshare.net
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.
DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC), a key enzyme in many cellular processes.
As a histamine H1 receptor antagonist, this compound would be expected to block this entire cascade. By preventing histamine from binding, this compound would inhibit the Gq/11 activation, thereby preventing the generation of IP3 and DAG. tsbiochem.com This would lead to a lack of calcium release and no activation of PKC. Some evidence suggests that this compound's mechanism may involve a phosphatidylinositol second messenger system. tsbiochem.com
The activation of protein kinases, such as PKC, is a common downstream event in signaling pathways. units.itmssm.edu These kinases phosphorylate other proteins, including transcription factors, which can alter gene expression and lead to a more sustained cellular response. units.itmdpi.com By blocking the initial receptor activation, this compound effectively prevents the downstream activation of these protein kinase cascades that are dependent on the H1 receptor.
This compound Effects on Transcription Factor Activation and Gene Expression Profiles
The influence of this compound on the intricate processes of transcription factor activation and subsequent gene expression remains an area with limited specific research. Gene expression is the fundamental process by which the genetic information stored in DNA is converted into a functional product, such as a protein or a functional RNA molecule google.com. This process is tightly regulated, and its modulation can lead to significant changes in cellular function google.com.
Some literature suggests a potential link between this compound and the regulation of the c-myb gene. Reports indicate that this compound may be associated with the downregulation of c-myb gene expression googleapis.com. The c-Myb protein is a transcription factor that plays a crucial role in the proliferation of immature hematopoietic cells nih.gov. The regulation of the c-myc gene, another important gene in cell cycle control, can be influenced by c-Myb in a cell lineage-dependent manner through direct binding to the gene's promoter regions nih.gov. The suppression of Myb-dependent gene expression is a therapeutic target in certain diseases, and some natural compounds have been identified as inhibitors of Myb-induced gene activity nih.gov. However, detailed studies elucidating the specific mechanism by which this compound might influence c-myb expression are not extensively available.
Additionally, this compound has appeared in compound lists alongside substances known to interact with key transcription factors such as p53 and Nuclear Factor-kappaB (NF-κB) google.comgoogleapis.comtianyancha.com. The p53 tumor suppressor protein plays a critical role in protecting the genome from stress and is often mutated in cancer nih.gov. It can regulate gene expression and can be, in turn, regulated by various cellular pathways psychiatry-psychopharmacology.comelifesciences.orgnih.gov. The NF-κB signaling pathway is a central regulator of inflammatory responses, cell proliferation, and apoptosis webpathology.comabcam.comnih.govchumontreal.qc.ca. While these associations exist in broad chemical patent documents, direct experimental evidence and detailed research findings specifically demonstrating this compound's impact on the activation of p53 or NF-κB signaling pathways are not well-documented in the reviewed scientific literature.
The analysis of gene expression on a large scale, known as gene expression profiling, allows researchers to understand the global functional state of a cell ildcare.nl. Such techniques could, in the future, provide a more comprehensive picture of how this compound alters cellular function by identifying the full spectrum of genes whose expression it modifies.
This compound Interactions with Enzymatic Systems and Metabolic Enzymes
The biotransformation of chemical compounds is primarily carried out by specialized enzymatic systems, with the Cytochrome P450 (CYP450) superfamily of enzymes playing a central role dovepress.commedicineslearningportal.org. These enzymes, located mainly in the liver, are responsible for Phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics) ildcare.nljwatch.org. The activity of CYP450 isoenzymes can be either inhibited or induced by various substances, leading to significant drug-drug interactions medicineslearningportal.orgamericanaddictioncenters.org. Enzyme inhibition typically reduces the metabolism of a drug, potentially increasing its concentration and risk of toxicity, while induction accelerates metabolism, which may decrease the drug's efficacy wikipedia.orgi.moscow.
Despite the critical role of these enzymatic systems in drug metabolism, specific data detailing the interactions of this compound with them are sparse in the available literature. While this compound is mentioned in a document that also discusses cytochrome P450 inhibitors, it does not provide specific details on which isoenzymes this compound might inhibit or induce googleapis.com. The metabolism of many drugs is often studied in vitro using liver microsomes, which are vesicles formed from the endoplasmic reticulum that contain a high concentration of CYP450 enzymes thermofisher.comwikipedia.orgbioivt.com. Such studies allow for the determination of which specific CYP isoenzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in a compound's metabolism dovepress.comnih.gov. However, published studies from such in vitro assays for this compound are not readily found.
Another important class of enzymes involved in neurotransmitter metabolism is Monoamine Oxidase (MAO) rcpsych.ac.ukmayoclinic.org. MAO inhibitors (MAOIs) are a class of drugs that prevent the breakdown of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), thereby increasing their levels in the brain mayoclinic.orgwikipedia.org. These enzymes exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities wikipedia.org. While the mechanism of MAOIs is well-understood psychiatry-psychopharmacology.comrcpsych.ac.uk, there is no direct evidence from the reviewed literature to classify this compound as a monoamine oxidase inhibitor.
The table below summarizes the current state of knowledge regarding this compound's interaction with key metabolic enzyme systems, highlighting the areas where data is currently lacking.
| Enzymatic System | Interaction Type | Specific Isoenzyme | Research Findings | Citation |
|---|---|---|---|---|
| Cytochrome P450 (CYP) | Inhibition/Induction | Not Specified | This compound is listed in documents that discuss CYP450 inhibitors, but specific inhibitory or inductive effects on isoenzymes have not been detailed in available research. | googleapis.com |
| Monoamine Oxidase (MAO) | Inhibition | MAO-A/MAO-B | No direct evidence found to suggest this compound acts as an inhibitor of either MAO-A or MAO-B. | N/A |
This compound Influence on Neurotransmitter Systems in Preclinical Models
Preclinical studies suggest that the primary mechanism of action for this compound involves its influence on monoamine neurotransmitter systems, particularly dopamine. Neurotransmitters are chemical messengers that are essential for communication between neurons and are fundamental to brain function mdpi.com.
This compound is classified as a dopamine reuptake inhibitor (DRI) wikipedia.orgmedicinetoday.com.au. Dopamine reuptake inhibitors act by blocking the dopamine transporter (DAT), a protein responsible for transporting dopamine from the synaptic cleft back into the presynaptic neuron wikipedia.org. This blockage leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission americanaddictioncenters.orgwikipedia.org. The dopaminergic system is crucial for regulating functions such as motivation, pleasure, and motor control americanaddictioncenters.org. The therapeutic effects of DRIs in conditions like attention-deficit hyperactivity disorder (ADHD) and narcolepsy are attributed to their ability to increase dopamine levels wikipedia.org.
In addition to dopamine, other monoamine neurotransmitters like serotonin and norepinephrine are critical for mood regulation and are common targets for antidepressant medications medicinetoday.com.aufrontiersin.org. Some drugs act on multiple monoamine transporters simultaneously wikipedia.org. For instance, selective serotonin reuptake inhibitors (SSRIs) specifically block the serotonin transporter (SERT) elifesciences.orgnih.gov. While this compound's primary classification is a DRI, its potential interaction with other monoamine transporters like the serotonin transporter has been mentioned in broader contexts i.moscow, but detailed preclinical data quantifying its effects on serotonin or norepinephrine systems are limited.
Preclinical models, often using rodents, are essential for investigating how substances affect brain chemistry and behavior mdpi.comfrontiersin.org. These studies can measure changes in neurotransmitter levels and their metabolites in different brain regions mdpi.comcpn.or.kr. While the classification of this compound as a DRI implies a direct impact on the dopamine system, specific preclinical data detailing the magnitude of dopamine increase or effects on other neurotransmitters following this compound administration are not extensively reported in the reviewed literature.
The following table summarizes the known and potential influences of this compound on key neurotransmitter systems based on available preclinical information.
| Neurotransmitter System | Proposed Mechanism | Effect in Preclinical Models | Citation |
|---|---|---|---|
| Dopamine | Inhibition of the Dopamine Transporter (DAT) | Acts as a dopamine reuptake inhibitor, leading to increased extracellular dopamine concentrations. | americanaddictioncenters.orgwikipedia.orgmedicinetoday.com.au |
| Serotonin | Interaction with the Serotonin Transporter (SERT) | Potential interaction mentioned, but specific preclinical data on reuptake inhibition or changes in serotonin levels are not well-documented. | i.moscow |
| Norepinephrine | Interaction with the Norepinephrine Transporter (NET) | No specific preclinical data found regarding its effect on norepinephrine reuptake or levels. | N/A |
Advanced Research Methodologies and Computational Applications in Fenclozine Studies
Structural Biology Approaches for Fenclozine-Target Complexes
Structural biology techniques are indispensable for visualizing the three-dimensional architecture of this compound when bound to its biological targets, such as the potential histamine (B1213489) H1 receptor or enzymes involved in the inflammatory cascade. tsbiochem.comtargetmol.comtargetmol.com This atomic-level insight is crucial for understanding its mechanism of action and for guiding the design of new, more effective derivatives.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the high-resolution three-dimensional structure of molecules, including protein-ligand complexes. azolifesciences.com The method involves crystallizing the target protein in complex with this compound and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate an electron density map, revealing the precise arrangement of atoms in the complex. azolifesciences.combritannica.com This information can elucidate the specific amino acid residues involved in binding this compound, the conformational changes that occur upon binding, and the exact nature of the chemical interactions. biosynth.com While a crystal structure for this compound in complex with a biological target is not publicly available, such a study would provide invaluable data. For instance, a hypothetical study on a target enzyme could yield the data presented in Table 1.
Table 1: Hypothetical X-ray Crystallography Data for this compound-Target Complex
| Parameter | Value |
| Protein Target | Cyclooxygenase-2 (COX-2) |
| Resolution (Å) | 2.1 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=85.4, c=120.1 |
| Key Interacting Residues | Arg120, Tyr355, Ser530 |
| Binding Pocket Conformation | Induced fit |
This table is illustrative and presents hypothetical data that could be obtained from an X-ray crystallography study of this compound bound to a target protein.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large protein complexes or membrane proteins that are difficult to crystallize. ebi.ac.ukirb.hr Cryo-EM involves flash-freezing a solution of the this compound-target complex in vitreous ice and imaging the individual particles with an electron microscope. ebi.ac.uk Thousands of these 2D images are then computationally combined to reconstruct a 3D model of the complex. patsnap.com This method would be particularly advantageous for studying this compound's interaction with large, dynamic molecular assemblies or membrane-bound receptors like the histamine H1 receptor. ebi.ac.ukbioxpedia.com
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution, which more closely mimics the physiological environment. google.comnih.gov For this compound research, NMR could be used to confirm the binding of this compound to its target, identify the binding interface, and characterize the dynamic changes in both the ligand and the protein upon complex formation. targetmol.comnih.gov Two-dimensional NMR experiments, such as HSQC and NOESY, can reveal which parts of the protein are affected by this compound binding and the proximity of different atoms in the complex. targetmol.com
Computational Chemistry, Molecular Dynamics, and Docking Simulations for this compound
Computational chemistry offers powerful tools to simulate and predict the behavior of this compound at the molecular level, providing insights that can be difficult to obtain through experimental methods alone.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov In the context of this compound, docking simulations could be used to screen potential biological targets and to predict the binding mode of this compound within the active site of enzymes like cyclooxygenases or the binding pocket of the histamine H1 receptor. nih.govgoogle.com These simulations generate a binding score, which estimates the binding affinity, and provide a 3D model of the complex, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the this compound-target complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of the complex, the stability of the binding mode predicted by docking, and the influence of solvent molecules. googleapis.com For this compound, an MD simulation could confirm the stability of its interaction with a target protein and reveal conformational changes that are crucial for its biological activity. A hypothetical outcome of a molecular docking and MD simulation study is presented in Table 2.
Table 2: Hypothetical Molecular Docking and MD Simulation Results for this compound
| Parameter | Value |
| Target Protein | Histamine H1 Receptor |
| Docking Score (kcal/mol) | -9.5 |
| Predicted Interacting Residues | Asp107, Lys191, Phe432 |
| MD Simulation Length (ns) | 200 |
| RMSD of this compound (Å) | 1.2 ± 0.3 |
| Binding Free Energy (kcal/mol) | -12.8 ± 1.5 |
This table is illustrative and shows the kind of data that could be generated from computational studies on this compound.
Application of Systems Biology and Omics Technologies to this compound Research
Systems biology takes a holistic approach to understanding the broader biological effects of a compound like this compound by integrating data from various "omics" technologies. nih.gov This approach moves beyond a single target to map the widespread changes that a drug induces across the cellular landscape. wikipedia.org
Proteomics
Proteomics is the large-scale study of proteins, their expression levels, modifications, and interactions. nih.gov In this compound research, quantitative proteomic techniques, such as mass spectrometry-based approaches, could be used to compare the proteomes of cells or tissues before and after treatment with this compound. googleapis.com This could reveal changes in the expression of proteins involved in inflammation, signaling pathways, and other cellular processes, providing a broader understanding of this compound's mechanism of action. nih.gov For example, a proteomic study might identify the upregulation or downregulation of specific inflammatory mediators or signaling proteins.
Transcriptomics
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell. nih.gov Gene expression profiling using techniques like RNA sequencing (RNA-Seq) can reveal how this compound affects the transcription of thousands of genes simultaneously. googleapis.comnumberanalytics.com This could identify entire pathways that are modulated by this compound, offering clues about its primary and secondary effects. wikipedia.orgnumberanalytics.com For instance, a transcriptomic analysis of cells treated with this compound might show decreased expression of genes encoding pro-inflammatory cytokines and increased expression of anti-inflammatory genes. fiveable.me
Metabolomics
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By profiling the metabolome of a biological system treated with this compound, researchers can gain insights into how the compound alters metabolic pathways. Given that this compound is suggested to inhibit oxidative phosphorylation, metabolomics would be a particularly powerful tool to investigate its effects on energy metabolism and related pathways. biosynth.com A hypothetical metabolomics study could reveal changes in the levels of key metabolites in the glycolysis and citric acid cycle pathways, as shown in Table 3.
Table 3: Hypothetical Metabolomic Changes Induced by this compound
| Metabolite | Fold Change (this compound vs. Control) | Pathway |
| Lactate | +2.5 | Glycolysis |
| Pyruvate | +1.8 | Glycolysis |
| Citrate | -1.5 | Citric Acid Cycle |
| Succinate | -1.9 | Citric Acid Cycle |
| ATP | -2.2 | Energy Metabolism |
This table is illustrative and presents hypothetical data from a metabolomics experiment investigating the effects of this compound.
Bioinformatic Analysis of this compound-Associated Biological Networks
Bioinformatics provides the computational tools necessary to analyze the vast datasets generated by omics technologies and to construct biological networks that represent the complex interactions within a cell. By mapping the proteins, genes, and metabolites affected by this compound onto interaction networks, researchers can identify key nodes and modules that are critical to the drug's effects. nih.gov
Network analysis can reveal how this compound perturbs protein-protein interaction networks, gene regulatory networks, and metabolic networks. ebi.ac.uk This can help to identify the central hubs in these networks that are most affected by the drug, potentially revealing novel targets or pathways that contribute to its therapeutic effects. For example, a network analysis might show that this compound treatment leads to significant changes in a module of interacting proteins that are all involved in the NF-κB signaling pathway, a key regulator of inflammation. This systems-level view can provide a more integrated understanding of this compound's pharmacology.
Future Directions and Emerging Paradigms in Fenclozine Research
Exploration of Novel Molecular Targets and Therapeutic Applications for Fenclozine
The exploration of novel molecular targets is a fundamental aspect of modern drug discovery, aiming to identify the specific biological molecules (such as proteins, enzymes, or receptors) with which a compound interacts to exert its effects. While this compound has been historically recognized for its properties, often associated with the inhibition of cyclooxygenases (COX) as a non-steroidal anti-inflammatory drug (NSAID), future research could delve deeper into identifying additional or alternative molecular targets. patsnap.comontosight.ai Understanding a compound's complete target profile can reveal previously unrecognized therapeutic potential or provide a more comprehensive understanding of its known activities.
Identifying novel targets often involves advanced techniques such as phenotypic screening, target deconvolution studies, and the use of "-omics" technologies (genomics, proteomics, metabolomics). These approaches can help to elucidate the complex interactions of a compound within biological systems. For this compound, such studies could potentially uncover interactions with pathways or molecules beyond the COX enzymes, possibly suggesting applications in disease areas not traditionally associated with NSAIDs.
Development and Refinement of Advanced Preclinical Models for this compound Evaluation
The development and refinement of advanced preclinical models are crucial for accurately predicting a compound's efficacy and safety in humans before clinical trials. Traditional preclinical models, often involving immortalized cell lines and basic animal models, have limitations in fully recapitulating the complexity of human diseases and physiological responses. glpbio.com
Future directions in preclinical evaluation involve the use of more sophisticated models, such as:
Organoids and Spheroids: These three-dimensional cell culture systems better mimic the tissue microenvironment and cellular interactions compared to traditional 2D cultures.
Induced Pluripotent Stem Cell (iPSC)-derived models: These models allow for the creation of patient-specific cell types or tissues, enabling the study of drug responses in a genetically relevant context.
Advanced animal models: Genetically engineered animal models or those designed to specifically model aspects of human disease can provide more predictive insights. glpbio.com
Microphysiological Systems (Organ-on-a-Chip): These systems integrate different cell types and fluid flow to simulate the functions of organs or even multiple organs, offering a more integrated view of a compound's effects.
For the evaluation of this compound, the application of these advanced preclinical models could provide a more nuanced understanding of its anti-inflammatory or potential novel effects, its pharmacokinetics, and its interactions within complex biological systems. Such models could help to assess its efficacy in more representative disease states and potentially identify specific patient populations who might benefit most. However, specific published research detailing the development or use of advanced preclinical models specifically for the evaluation of this compound was not found in the conducted searches.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming various stages of drug discovery and optimization. bioquote.com39.100.107medchemexpress.eu These computational approaches can analyze vast datasets, identify complex patterns, and make predictions that are challenging for traditional methods.
Potential applications of AI and ML in research involving a compound like this compound include:
Target Identification: AI algorithms can analyze biological data to predict novel molecular targets that this compound might interact with.
Structure-Activity Relationship (SAR) Analysis: ML models can build predictive models based on the chemical structure of this compound and its analogs to optimize for desired activity and properties.
In silico Screening: AI can rapidly screen large virtual libraries of compounds to identify potential candidates with similar properties or predicted activity to this compound, or to find novel compounds that interact with identified targets.
Predicting ADME Properties and Toxicity: ML models can predict how this compound is absorbed, distributed, metabolized, and excreted (ADME), as well as potential toxicities, reducing the need for some experimental studies.
Designing New Analogs: Generative AI models can propose novel chemical structures based on the this compound scaffold with improved properties.
While AI and ML are increasingly used in pharmaceutical research, specific published studies detailing the integration of these technologies specifically in the discovery or optimization of this compound were not identified in the conducted searches. The application of these tools to this compound would represent a modern approach to re-evaluate and potentially enhance its therapeutic utility.
Academic Collaborations and Public-Private Partnerships in this compound Research Initiatives
Academic collaborations and public-private partnerships play a vital role in advancing pharmaceutical research by pooling expertise, resources, and infrastructure. These collaborations can accelerate the pace of discovery, facilitate the translation of basic research into potential therapies, and address complex scientific challenges that may be beyond the capacity of a single institution or company.
For this compound research, collaborations could involve:
Academic Institutions: Partnering with universities and research centers to leverage specialized scientific expertise, access to cutting-edge technologies, and explore fundamental biological questions related to this compound's mechanisms.
Pharmaceutical and Biotechnology Companies: Collaborating with industry partners can provide access to significant funding, drug development pipelines, regulatory expertise, and manufacturing capabilities.
Government Agencies and Funding Bodies: Partnerships with public entities can support large-scale research initiatives, fund basic and translational research, and help set research priorities.
Non-Profit Organizations and Foundations: These organizations can provide targeted funding for research in specific disease areas where this compound or its potential effects might be relevant.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to evaluate Fenclozine’s pharmacological activity?
- Methodological Answer :
-
Define the research objective (e.g., efficacy, mechanism of action) using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .
-
Select in vitro/in vivo models (e.g., cell lines, animal models) relevant to this compound’s proposed therapeutic targets. Ensure controls (positive/negative) are included .
-
Standardize dose-response experiments (e.g., IC50, EC50 calculations) with triplicate measurements to minimize variability .
-
Document materials and methods in detail (e.g., reagent sources, equipment specifications) to ensure reproducibility .
- Key Metrics Table :
| Assay Type | Parameters Measured | Statistical Analysis |
|---|---|---|
| In vitro | IC50, Ki values | ANOVA, t-test |
| In vivo | ED50, toxicity LD50 | Kaplan-Meier survival |
Q. What are the essential steps to ensure reproducibility in this compound studies?
- Methodological Answer :
- Provide raw datasets (e.g., spectral data, chromatograms) in supplementary materials .
- Use IUPAC nomenclature for compound characterization and cite established protocols for synthesis .
- Include negative controls (e.g., solvent-only groups) to validate assay specificity .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How can researchers perform basic pharmacological characterization of this compound?
- Methodological Answer :
- Conduct receptor-binding assays (e.g., radioligand displacement) to identify molecular targets .
- Assess ADME properties (Absorption, Distribution, Metabolism, Excretion) using HPLC/MS for pharmacokinetic profiling .
- Validate purity via NMR, HPLC, and elemental analysis, with thresholds ≥95% for novel derivatives .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound studies (e.g., conflicting efficacy results across models)?
- Methodological Answer :
-
Perform root-cause analysis : Compare experimental variables (e.g., dosage, model species) and assess bias using GRADE criteria .
-
Conduct replication studies in independent labs to isolate context-dependent effects .
-
Apply principal contradiction analysis to identify dominant factors influencing outcomes (e.g., bioavailability vs. target engagement) .
- Contradiction Resolution Framework :
| Step | Action | Tools |
|---|---|---|
| 1 | Identify conflicting datasets | Systematic review |
| 2 | Compare methodologies | PRISMA checklist |
| 3 | Test hypotheses in controlled settings | Bayesian statistics |
Q. What strategies optimize experimental parameters for this compound in complex biological systems?
- Methodological Answer :
- Use factorial design (e.g., Box-Behnken) to test interactions between variables (pH, temperature, concentration) .
- Integrate omics data (transcriptomics, proteomics) to contextualize this compound’s polypharmacology .
- Apply PK/PD modeling to predict in vivo efficacy from in vitro data .
Q. How can researchers interpret this compound’s data variability in heterogeneous populations (e.g., genetic diversity in disease models)?
- Methodological Answer :
- Stratify data by subgroups (e.g., genotype, disease stage) using cluster analysis .
- Quantify effect size (Cohen’s d) to distinguish clinical relevance from statistical significance .
- Validate findings via meta-analysis of independent datasets .
Q. What cross-disciplinary approaches enhance this compound’s mechanistic studies?
- Methodological Answer :
- Combine cheminformatics (QSAR modeling) with cryo-EM for target structure-activity relationships .
- Collaborate with computational biologists to simulate this compound’s binding dynamics using molecular docking .
Q. How should methodological validation be conducted for novel this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
